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Compound of Interest

Compound Name: T3-CLK-N

Cat. No.: B1193741

Executive Summary

T3-CLK-N is a sterically hindered analogue of the chemical probe T3-CLK. While T3-CLK is a
potent, ATP-competitive inhibitor of the CDC-like kinase family (CLK1, CLK2, and CLK3), T3-
CLK-N is engineered to be biochemically inactive against these targets.

In high-fidelity chemical biology, T3-CLK-N serves as the critical negative control to validate
phenotypic observations. By comparing cellular responses between the active probe (T3-CLK)
and the inactive control (T3-CLK-N), researchers can distinguish true on-target CLK-mediated
effects (e.g., alternative splicing modulation) from off-target toxicity or scaffold-dependent
interference.

Chemical Identity & Structural Analysis[1]

The efficacy of the T3-CLK/T3-CLK-N pair relies on a precise structural modification known as
a "steric bump."”

Structural Comparison

Both compounds share an imidazo[1,2-a]pyridine core scaffold and a solubilizing piperazine
tail. The divergence lies in the substituent at the 6-position of the imidazo-pyridine ring.

o T3-CLK (Active Probe): Features a 4-pyridyl group. This planar moiety fits snugly into the
ATP-binding pocket of CLK kinases, facilitating hydrogen bonding and hydrophobic
interactions required for inhibition.
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e T3-CLK-N (Negative Control): Substitutes the pyridine with a 3,5-di-tert-butylphenyl group.[1]
The bulky tert-butyl groups create significant steric hindrance, physically preventing the
molecule from entering or binding effectively to the CLK ATP pocket.

Physicochemical Data Table

T3-CLK-N (Negative

Property T3-CLK (Active Probe)
Control)
CAS Number 2109805-56-1 N/A (Research Reagent)
Molecular Formula C28H30N602 C37H47Ns02
Molecular Weight 482.59 g/mol 593.82 g/mol
o o N-(6-(3,5-di-tert-
N-(6-(pyridin-4-yl)imidazo[1,2- o
o butylphenyl)imidazo[1,2-
a]pyridin-2-yl)-4-(2-methyl-1- o
IUPAC Name ] ) a]pyridin-2-yl)-4-(2-methyl-1-
(4-methylpiperazin-1-yl)-1- ) )
] (4-methylpiperazin-1-yl)-1-
oxopropan-2-yl)benzamide )
oxopropan-2-yl)benzamide
Solubility DMSO (>20 mM) DMSO (>10 mM)
Appearance White to beige powder White to beige powder
_ CLK1, CLK2, CLK3 (ICso0 < 20 ]
Primary Target Inactive (ICso > 10 uM)

nM)

Mechanism of Action & Validation Logic
The "Probe & Control" Paradigm

Scientific integrity in kinase inhibition studies requires proving that a phenotype is caused by
inhibiting the specific kinase, not by the chemical nature of the inhibitor molecule itself.

e T3-CLK Action: Binds to the ATP site of CLK1/2/3.[2] This inhibits the phosphorylation of
Serine/Arginine-rich (SR) proteins, leading to altered spliceosome assembly and changes in
MRNA splicing (e.g., exon skipping).

e T3-CLK-N Action: Due to the 3,5-di-tert-butyl "bump," it cannot inhibit CLK activity. However,
it retains the same solubility, permeability, and potential for off-target interactions (e.qg.,
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membrane disruption or metabolism) as the active probe.
Interpretation Rule:
o Effect seen with T3-CLK only: Validated On-Target Effect (CLK Inhibition).

» Effect seen with BOTH: Non-specific / Off-Target Effect (Artifact).

Signaling Pathway Visualization

The following diagram illustrates the differential impact of the probe pair on the splicing

machinery.
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Caption: Differential mechanism of T3-CLK vs. T3-CLK-N. The negative control fails to bind
CLK, leaving splicing unaffected.

Experimental Protocols
Stock Solution Preparation

Safety Note: Wear standard PPE. Perform all powder handling in a fume hood.
e Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

o Concentration: Prepare a 10 mM stock solution to minimize DMSO volume in cell culture
(<0.1% final v/v).

o Calculation for T3-CLK-N: Dissolve 5.94 mg of powder in 1.0 mL of DMSO.
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o Storage: Aliquot into light-protective tubes (amber) and store at -20°C (stable for 6 months)
or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.

Cellular Validation Assay (Splicing Modulation)

This protocol validates CLK inhibition by monitoring the splicing shift of a CLK-responsive gene
(e.g., GPS2 or CLK1 auto-regulation).

Reagents:

e Target Cells (e.g., HCT116, HUVEC).[3]

e T3-CLK (Active) and T3-CLK-N (Negative).[2]

e RNA Extraction Kit & RT-PCR Reagents.

Workflow:

» Seeding: Seed cells in 6-well plates and allow to adhere overnight (70-80% confluence).

e Treatment:

[¢]

Well A (Vehicle): DMSO (0.1%).

[¢]

Well B (Active): T3-CLK (1 uM).

[e]

Well C (Control): T3-CLK-N (1 pM).

o

Note: Always use the negative control at the same concentration as the active probe.
 Incubation: Incubate for 6 to 24 hours. (Splicing changes are often visible within 6 hours).
e Analysis: Extract RNA and perform RT-PCR.

o Expected Result: T3-CLK treatment should result in a mobility shift (exon skipping) on an
agarose gel compared to DMSO.

o Validation: T3-CLK-N treatment should show a banding pattern identical to the DMSO
vehicle.
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Troubleshooting

e Issue: T3-CLK-N shows toxicity or phenotype similar to T3-CLK.
o Cause: The concentration is too high (>10 uM), leading to scaffold-based off-target effects.

o Solution: Titrate down.[1] The "therapeutic window" for the probe is typically 0.1 pM - 1.0
MM,

 Issue: Precipitation in media.[4]
o Cause: Low solubility of the bulky T3-CLK-N.

o Solution: Ensure DMSO stock is fully dissolved (vortex/warm to 37°C) before adding to
media. Do not exceed 0.5% DMSO final concentration.

References

 Structural Genomics Consortium (SGC).T3-CLK Probe Summary. SGC Chemical Probes.[1]
[5][6] Available at: [Link][1][6]

e Funnell, T, et al. (2017).CLK-dependent exon recognition and conjoined gene formation
revealed with a novel small-molecule inhibitor.[7] Nature Communications, 8,[7] 7. Available
at: [Link]

e Chemical Probes Portal. T3-CLK Probe Characterization Data. Available at: [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: T3-CLK-N Negative Control & T3-CLK
Probe System]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193741#t3-clk-n-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of : Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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